N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

Vue d'ensemble

Description

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine is a chemical compound that belongs to the class of amines It is known for its psychoactive properties and is structurally related to other compounds in the amphetamine class

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine typically involves the reaction of piperidine with ethylamine under specific conditions. One common method involves the alkylation of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base or catalyst to facilitate the substitution process.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted amines depending on the reagents used

Applications De Recherche Scientifique

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and its role in modulating neural activity.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a potential psychoactive agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. By binding to these receptors, the compound can modulate the release and reuptake of neurotransmitters, leading to its psychoactive effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to other amphetamines suggests a similar mode of action.

Comparaison Avec Des Composés Similaires

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine can be compared to other compounds in the amphetamine class, such as:

- 4-Methoxyamphetamine (PMA)

- 3,4-Methylenedioxyamphetamine (MDA)

- N-Methyl-N-(2-piperidinylmethyl)ethanamine

Uniqueness

What sets this compound apart is its unique ethyl group attached to the nitrogen atom, which influences its chemical properties and biological activity. This structural variation can lead to differences in potency, duration of action, and overall effects compared to other similar compounds.

List of Similar Compounds

- 4-Methoxyamphetamine (PMA)

- 3,4-Methylenedioxyamphetamine (MDA)

- N-Methyl-N-(2-piperidinylmethyl)ethanamine

Activité Biologique

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on recent research findings.

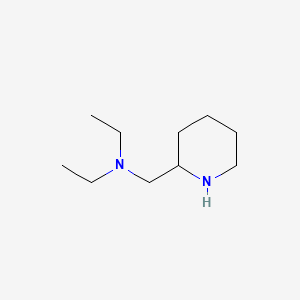

Chemical Structure and Properties

This compound features an ethyl group attached to a nitrogen atom within a piperidine ring, influencing its chemical properties and biological activity. Its structural formula is represented as follows:

This unique structure allows for interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may bind to serotonin and dopamine receptors, which are crucial for modulating mood, cognition, and reward pathways. The compound's structural similarity to amphetamines indicates a potential for psychoactive effects, although the exact pathways remain under investigation.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter release and reuptake, particularly in dopaminergic and serotonergic systems.

- Potential Therapeutic Applications : It is being investigated for its possible therapeutic roles in treating neurological disorders and as a psychoactive agent.

- Antimicrobial Properties : Some studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal activities, although specific data on this compound remain limited .

Comparative Analysis with Related Compounds

The following table summarizes the properties and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₈N₂ | Ethyl group enhances lipophilicity | Neurotransmitter modulation |

| N-(piperidin-2-ylmethyl)ethanamine | C₉H₁₃N₂ | Lacks ethyl substitution | Potential renin inhibition |

| N,N-Diethyl-piperidin-2-amine | C₁₃H₁₉N₂ | More ethyl groups; higher lipophilicity | Antidepressant properties |

This comparison highlights the unique pharmacological profile of this compound due to its specific combination of structural features.

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have indicated that this compound may enhance dopaminergic signaling, suggesting potential applications in treating conditions like depression or ADHD. However, comprehensive clinical trials are necessary to validate these findings.

- Antimicrobial Activity : Although direct studies on this compound's antimicrobial properties are sparse, related piperidine derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. Future research could explore whether this compound exhibits similar properties .

- Toxicological Assessments : Preliminary toxicological evaluations indicate that while the compound may have beneficial effects at therapeutic doses, further studies are essential to assess its safety profile comprehensively.

Propriétés

IUPAC Name |

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIYGHQFUHZRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294714 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-09-8 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC78457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.